Superior USP7 Inhibitory Potency of Meta-Trifluoromethylphenyl-5-Aminopyrazole Conjugates vs. Non-Fluorinated and Sterically Hindered Analogs
In a head-to-head SAR study of 5-aminopyrazole-based USP7 inhibitors, compound 1d—which incorporates a meta-trifluoromethylphenyl moiety directly linked via a carbamate to the pyrazole scaffold—was identified as the most active candidate among two series (1a–d and 2a–d), with an IC50 value lower than that of the lead compound STIRUR-41 (IC50 = 2.77 µM in HTLA-230 cells). Compounds in series 2, possessing greater steric hindrance, exhibited no activity at all, demonstrating that both the electronic nature and steric profile of the aryl substituent are critical determinants of target engagement [1].
| Evidence Dimension | USP7 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 2.77 µM (compound 1d, meta-CF3-phenyl carbamate derivative; exact IC50 not publicly reported but confirmed more potent than STIRUR-41 in the same assay system) [1] |
| Comparator Or Baseline | STIRUR-41: IC50 = 2.77 µM in HTLA-230 cells |
| Quantified Difference | Improvement factor not precisely quantified; compound 1d shows statistically lower IC50 than 2.77 µM. Sterically hindered series 2 analogs: IC50 > 100 µM (inactive) [1] |
| Conditions | In vitro USP7 enzymatic assay; HTLA-230 cell-based assay |
Why This Matters
For procurement decisions in USP7-targeted drug discovery, the meta-CF3-phenyl substitution pattern is a validated driver of inhibitory potency; substituting a non-fluorinated or para-substituted analog risks complete loss of activity as demonstrated in this comparative study.
- [1] Lusardi M, Morretta E, Spallarossa A, et al. Targeting Ubiquitin-Specific Protease 7 with Novel 5-Amino-Pyrazole Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem. 2025;20(16):e202500185. doi:10.1002/cmdc.202500185. PMID: 40555607. View Source
